molecular formula C15H14FNO B1634498 4-fluoro-N-(2-methylbenzyl)benzamide

4-fluoro-N-(2-methylbenzyl)benzamide

Cat. No.: B1634498
M. Wt: 243.28 g/mol
InChI Key: LEEKWTRWBGTRLB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methylbenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 4-position and a 2-methylbenzyl group attached to the amide nitrogen. Fluorination at the 4-position enhances metabolic stability and influences electronic properties, while the 2-methylbenzyl group contributes to steric and lipophilic effects, which are critical for target binding in therapeutic applications .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

4-fluoro-N-[(2-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14FNO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

LEEKWTRWBGTRLB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

The bioactivity of benzamide derivatives is highly sensitive to substituent modifications. Key analogues and their properties are summarized below:

Compound Name Substituents/Modifications Key Findings Reference
3-(Cyclopentyloxy)-4-methoxy-N-(2-methylbenzyl)benzamide Cyclopentyloxy and methoxy groups at 3,4-positions Demonstrated 62% yield in synthesis; structural stability confirmed via NMR. No bioactivity reported.
4-Fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide Trifluoromethylphenoxy-pyrimidine substituent Exhibited anti-inflammatory activity via EGFR inhibition (IC₅₀ = 0.12 µM). Superior to non-fluorinated analogues.
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4) Pyridine-piperidine thiocarbamoyl group Synthesized via thiocarbamoylation (83% yield); >99% HPLC purity. Potential CNS applications.
N-(2-methylbenzyl)-4-fluoro-3-acetamidobenzamide Acetamido group at 3-position Antiproliferative activity: 73.2% inhibition in PC3 cells at 10 µM. Enhanced activity vs. parent.

Key Observations :

  • Fluorine Position : The 4-fluoro substituent in the target compound improves metabolic stability compared to 2- or 3-fluoro isomers, as seen in analogues like 2-fluoro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide .
  • N-Substituents : The 2-methylbenzyl group balances lipophilicity and steric bulk, unlike bulkier groups (e.g., naphthalen-1-yl in K7 ), which may hinder target engagement.
  • Bioactivity : Introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances target affinity, while acetamido groups () improve antiproliferative effects.

Yield Comparison :

  • The target compound’s hypothetical yield (~60–70%) aligns with similar derivatives (e.g., 62% for Compound 3 in ).
  • Lower yields (29–49%) occur with sterically hindered substrates (e.g., Compound 8 in ).
Physicochemical Properties
  • Solubility : The 2-methylbenzyl group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to more polar analogues like 4-fluoro-N-(2-morpholin-4-yl-ethyl)benzamide .
  • Thermal Stability : Fluorinated benzamides generally exhibit high thermal stability (decomposition >250°C), as seen in polyamide applications .

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